Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-alpha-D-galactopyranoside Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-alpha-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 17296-12-7
VCID: VC21041867
InChI: InChI=1S/C14H23NO8/c1-7(16)15-11-13(19-4)12(22-9(3)18)10(6-21-8(2)17)23-14(11)20-5/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC
Molecular Formula: C14H23NO8
Molecular Weight: 333.33 g/mol

Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-alpha-D-galactopyranoside

CAS No.: 17296-12-7

Cat. No.: VC21041867

Molecular Formula: C14H23NO8

Molecular Weight: 333.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-alpha-D-galactopyranoside - 17296-12-7

Specification

CAS No. 17296-12-7
Molecular Formula C14H23NO8
Molecular Weight 333.33 g/mol
IUPAC Name [(2R,3R,4R,5R,6S)-5-acetamido-3-acetyloxy-4,6-dimethoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H23NO8/c1-7(16)15-11-13(19-4)12(22-9(3)18)10(6-21-8(2)17)23-14(11)20-5/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1
Standard InChI Key RAVGTURHBRAJHE-RGDJUOJXSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC(=O)C)OC(=O)C)OC
SMILES CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator